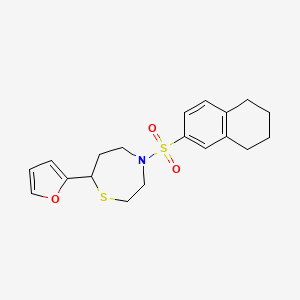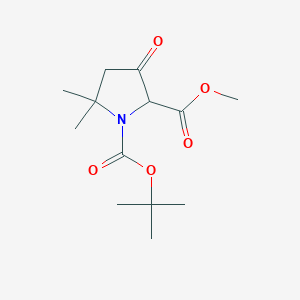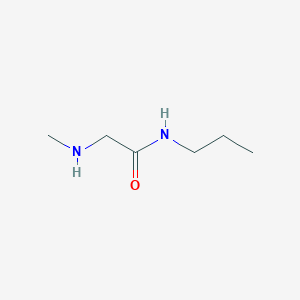![molecular formula C20H19N3O2 B2394102 1-Benzyl-4-[5-(2-méthylphényl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171615-27-2](/img/structure/B2394102.png)
1-Benzyl-4-[5-(2-méthylphényl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including a benzyl group, a pyrrolidin-2-one ring, and a 1,2,4-oxadiazol ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidin-2-one ring, a benzyl group, and a 1,2,4-oxadiazol ring . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The pyrrolidin-2-one ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidin-2-one ring could contribute to its polarity and solubility .Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the antioxidant defense system in the body, which helps to protect against oxidative stress.
Biochemical and Physiological Effects:
1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in a dose-dependent manner. 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has also been shown to possess anticonvulsant activity and can protect against seizures induced by various chemical agents. Additionally, 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is its unique structure, which makes it a potential candidate for the development of novel drugs and materials. 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential directions for future research on 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one. One area of interest is the development of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one-based drugs for the treatment of various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Another area of interest is the development of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one-based materials for various applications, such as organic electronics and optoelectronics. Further studies are also needed to elucidate the mechanism of action of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves the reaction of 2-acetylpyrrolidine with 2-amino-5-(2-methylphenyl)-1,2,4-oxadiazole in the presence of benzyl bromide as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism to form 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one as the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été utilisé dans la synthèse de molécules ayant des propriétés antimicrobiennes . Il a montré une efficacité contre plusieurs types de bactéries, notamment les bactéries Gram-positives (Staphylococcus aureus, Bacillus subtilis) et les bactéries Gram-négatives (Pseudomonas aeruginosa, Escherichia coli, Klebsiella sp.) .
Activité antioxydante
Le composé a également été utilisé dans la synthèse de molécules ayant des propriétés antioxydantes . Il a été testé pour sa capacité à piéger les radicaux libres, qui peuvent endommager les cellules et contribuer au vieillissement et aux maladies .
Propriétés antidépressives
Il existe des preuves que ce composé pourrait être utilisé dans la synthèse de médicaments antidépresseurs . Bien que les mécanismes exacts ne soient pas entièrement compris, on pense que ces molécules peuvent interagir avec certains récepteurs du cerveau pour soulager les symptômes de la dépression .
Activité antivirale
Les dérivés de l'indole, qui comprennent ce composé, ont été trouvés posséder des propriétés antivirales . Ils ont été utilisés dans la synthèse de molécules qui inhibent la réplication de divers virus .
Activité anti-inflammatoire
Les dérivés de l'indole ont également été trouvés posséder des propriétés anti-inflammatoires . Ils peuvent être utilisés dans la synthèse de molécules qui réduisent l'inflammation, un facteur clé dans de nombreuses maladies .
Activité anticancéreuse
Les dérivés de l'indole ont été trouvés posséder des propriétés anticancéreuses . Ils peuvent être utilisés dans la synthèse de molécules qui inhibent la croissance des cellules cancéreuses .
Activité antidiabétique
Les dérivés de l'indole ont été trouvés posséder des propriétés antidiabétiques . Ils peuvent être utilisés dans la synthèse de molécules qui aident à réguler la glycémie .
Activité antipaludique
Les dérivés de l'indole ont été trouvés posséder des propriétés antipaludiques . Ils peuvent être utilisés dans la synthèse de molécules qui inhibent la croissance du parasite du paludisme .
Propriétés
IUPAC Name |
1-benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20-21-19(22-25-20)16-11-18(24)23(13-16)12-15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCTWIRFXQQSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2394020.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide](/img/structure/B2394021.png)
![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B2394024.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B2394025.png)

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2394030.png)

![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2394035.png)

![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)

![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
